Cas no 99902-70-2 (6-(4-Chlorophenoxy)nicotinonitrile)

6-(4-Chlorophenoxy)nicotinonitrile is a specialized organic compound featuring a chlorophenoxy substituent attached to a nicotinonitrile core. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both the chlorophenoxy and nitrile groups enhances its utility in cross-coupling reactions and heterocyclic derivatization. Its high purity and stability under standard conditions ensure consistent performance in research and industrial applications. The compound is particularly useful in the development of bioactive molecules due to its ability to serve as a versatile building block for further functionalization. Proper handling and storage are recommended to maintain its integrity.
6-(4-Chlorophenoxy)nicotinonitrile structure
99902-70-2 structure
Product Name:6-(4-Chlorophenoxy)nicotinonitrile
CAS No:99902-70-2
MF:C12H7ClN2O
MW:230.64978146553
MDL:MFCD00221203
CID:808157
PubChem ID:514826
Update Time:2025-10-17

6-(4-Chlorophenoxy)nicotinonitrile Chemical and Physical Properties

Names and Identifiers

    • 3-Pyridinecarbonitrile,6-(4-chlorophenoxy)-
    • 6-(4-CHLOROPHENOXY)NICOTINONITRILE
    • 6-(4-chlorophenoxy)pyridine-3-carbonitrile
    • HMS566G08
    • AKOS000171664
    • DTXSID10244312
    • SB55051
    • 3Y-5009
    • 99902-70-2
    • CHEMBL136740
    • CCG-43458
    • SPB 05789
    • SCHEMBL24665295
    • CS-0321587
    • 3-Pyridinecarbonitrile, 6-(4-chlorophenoxy)-
    • SR-01000633378-1
    • MFCD00221203
    • Maybridge1_008764
    • FT-0620800
    • DB-026369
    • 6-(4-Chlorophenoxy)nicotinonitrile
    • MDL: MFCD00221203
    • Inchi: 1S/C12H7ClN2O/c13-10-2-4-11(5-3-10)16-12-6-1-9(7-14)8-15-12/h1-6,8H
    • InChI Key: DAHIOIPBXNVSIW-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)OC1C=CC(C#N)=CN=1

Computed Properties

  • Exact Mass: 230.02500
  • Monoisotopic Mass: 230.025
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 267
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 45.9Ų

Experimental Properties

  • Density: 1.35
  • Melting Point: 129-131
  • Boiling Point: 369.9°Cat760mmHg
  • Flash Point: 177.5°C
  • Refractive Index: 1.626
  • PSA: 45.91000
  • LogP: 3.39898

6-(4-Chlorophenoxy)nicotinonitrile Security Information

6-(4-Chlorophenoxy)nicotinonitrile Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

6-(4-Chlorophenoxy)nicotinonitrile Pricemore >>

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6-(4-Chlorophenoxy)nicotinonitrile Suppliers

Amadis Chemical Company Limited
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(CAS:99902-70-2)6-(4-Chlorophenoxy)nicotinonitrile
Order Number:A1195818
Stock Status:in Stock
Quantity:500mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:28
Price ($):187.0/348.0
Email:sales@amadischem.com

6-(4-Chlorophenoxy)nicotinonitrile Related Literature

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Amadis Chemical Company Limited
(CAS:99902-70-2)6-(4-Chlorophenoxy)nicotinonitrile
A1195818
Purity:99%/99%
Quantity:500mg/1g
Price ($):187.0/348.0
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